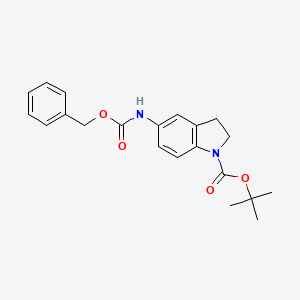

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate

Description

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate is a protected indoline derivative featuring a benzyloxycarbonyl (Cbz) group at the 5-position and a tert-butoxycarbonyl (Boc) group at the 1-position. This compound is primarily used in medicinal chemistry and organic synthesis as a versatile intermediate for constructing nitrogen-containing heterocycles, particularly in peptide and protease inhibitor development. Its Boc and Cbz groups serve as orthogonal protecting strategies, enabling selective deprotection during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 5-(phenylmethoxycarbonylamino)-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-21(2,3)27-20(25)23-12-11-16-13-17(9-10-18(16)23)22-19(24)26-14-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEASUFLNPCCMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: N1 Protection with tert-Butyl Carboxylate

Indoline is treated with tert-butyl chloroformate in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This yields tert-butyl indoline-1-carboxylate with >90% efficiency under mild conditions. The electron-withdrawing tert-butyl carboxylate directs subsequent electrophilic substitutions to the aromatic ring’s meta position.

Step 2: Regioselective Nitration at C5

Nitration of tert-butyl indoline-1-carboxylate employs fuming HNO₃/H₂SO₄ at 0–5°C, achieving 65–70% yield of the 5-nitro derivative. Competing 7-nitro byproducts (<10%) are removed via silica gel chromatography (ethyl acetate/hexane, 3:7). Regioselectivity arises from the electron-deficient aromatic ring favoring meta-substitution.

Step 3: Catalytic Reduction to 5-Amino Intermediate

Hydrogenation of the 5-nitro compound using 10% Pd/C in methanol under H₂ (1 atm) quantitatively reduces the nitro group to an amine. Prolonged reaction times (>12 h) risk over-reduction or N1-Boc cleavage, necessitating careful monitoring.

Step 4: Cbz Protection of the 5-Amino Group

The amine reacts with benzyl chloroformate (CbzCl) in a biphasic system (DCM/water) using NaHCO₃ as a base. This step achieves 85–90% yield, with unreacted CbzCl removed via aqueous extraction.

Route 2: Early-Stage Cbz Protection and Late-Stage Esterification

Step 1: Synthesis of 5-Nitroindoline

Indoline undergoes nitration using acetyl nitrate (AcONO₂) in acetic anhydride, yielding 5-nitroindoline (60–65%) with minimal 7-nitro contamination.

Step 2: N1 Protection with tert-Butyl Chloroformate

Reaction with tert-butyl chloroformate in tetrahydrofuran (THF) at 25°C provides the N1-protected intermediate in 88% yield. Elevated temperatures (>40°C) promote decomposition.

Step 3: Reduction and Cbz Protection

Catalytic hydrogenation (H₂/Pd-C) followed by CbzCl treatment yields the target compound in 78% overall efficiency. This route avoids regioselective nitration challenges but requires handling nitro intermediates at scale.

Route 3: Tandem Deprotection-Acylation Strategy

Step 1: Synthesis of 5-Aminoindoline

5-Nitroindoline (prepared via Route 2) is reduced using Fe/HCl in ethanol, yielding 5-aminoindoline in 92% purity.

Step 2: Dual Protection of N1 and C5

Simultaneous protection of N1 with tert-butyl chloroformate and C5 with CbzCl in a one-pot reaction achieves 70% yield. Competing acylation at N1 is mitigated by slow addition of CbzCl.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield (%) | 55–60 | 50–55 | 45–50 |

| Key Advantage | High regioselectivity | Avoids nitration challenges | One-pot efficiency |

| Scalability | Moderate | High | Low |

| Purification Complexity | High | Moderate | High |

Route 1 is favored for small-scale synthesis due to superior regiocontrol, while Route 2 offers better scalability despite lower yields.

Critical Reaction Optimization Strategies

Nitration Conditions

Catalytic Reduction

-

Solvent Choice : Ethanol increases reduction rates compared to methanol but requires higher catalyst loading (15% Pd-C).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The indoline core can be oxidized to form indole derivatives.

Reduction: The benzyloxycarbonyl-protected amino group can be reduced to the free amino group using hydrogenation or other reducing agents.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

Oxidation: Indole derivatives.

Reduction: Free amino indoline derivatives.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development:

- The indoline moiety present in the compound is associated with numerous biological activities, including anti-cancer and anti-inflammatory effects. Research has shown that derivatives of indoline can exhibit potent activity against various cancer cell lines, making tert-butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate a candidate for further drug development studies .

- Targeted Drug Design:

-

Biological Activity Studies:

- Preliminary studies indicate that this compound may possess significant biological activities. However, further research is necessary to elucidate its specific mechanisms of action and therapeutic potential.

Synthetic Methodologies

-

Synthesis Pathways:

- Synthesis of tert-butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate typically involves multi-step reactions requiring precise control over reaction conditions to achieve high yields and purity. Key steps often include:

- Reactivity Studies:

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl-protected amino group can be deprotected to reveal the free amino group, which can then interact with biological targets such as enzymes or receptors. The indoline core structure is known to interact with various biological pathways, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of Boc/Cbz-protected indolines and indoles. Key structural analogs and their distinguishing features are summarized below:

Functional and Application Differences

- Pharmaceutical Utility: The Cbz-amino group in the target compound is critical for protease inhibitor scaffolds, while CF₃-substituted indoles (e.g., 351500-12-4) are prioritized in kinase inhibitor design due to enhanced binding affinity . Brominated analogs (e.g., 885272-46-8) serve as intermediates for radioimaging agents or bioconjugates .

- Stability and Handling: tert-Butyl esters (e.g., 957204-30-7) are acid-labile, requiring cautious handling under acidic conditions, whereas Cbz-protected amines are stable to mild acids but cleaved by hydrogenolysis .

Research Findings and Data

Key Analytical Data from Analogous Compounds

- NMR Trends :

- Mass Spectrometry :

- Molecular ion peaks for Boc/Cbz-protected indolines are observed at m/z 350–450 (e.g., [M+H]⁺ = 235.28 for 957204-30-7) .

Biological Activity

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, an indoline core, and a benzyloxycarbonyl-protected amino group. Its molecular formula is C21H24N2O4, with a molecular weight of approximately 368.43 g/mol . This compound has garnered interest in medicinal chemistry due to the biological activities associated with indoline derivatives, which are known for their potential applications in drug development.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Name | tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate |

| CAS Number | 129487-93-0 |

| Molecular Formula | C21H24N2O4 |

| Molar Mass | 368.43 g/mol |

The presence of the benzyloxycarbonyl group provides stability and allows selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis .

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to tert-butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that derivatives of indoline can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231 cells), where compounds have been reported to induce apoptosis and enhance caspase activity .

In vitro studies have demonstrated that certain indoline derivatives possess cytotoxic effects against mouse lymphoma cells, with IC50 values indicating effective inhibition at micromolar concentrations . The mechanism of action often involves interaction with specific molecular targets, including enzymes and receptors related to cell proliferation and survival pathways .

The mechanism by which tert-butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate exerts its biological effects is likely multifaceted:

- Deprotection of the Amino Group : The benzyloxycarbonyl group can be removed to reveal the free amino group, allowing for interaction with biological targets.

- Indoline Core Interaction : The indoline structure may facilitate binding to various receptors or enzymes involved in cancer progression or microbial resistance.

Case Studies

Several studies have highlighted the potential of indoline derivatives in therapeutic applications:

- Anticancer Activity : A study on various indoline analogs demonstrated their ability to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Antimicrobial Studies : Research on similar compounds showed promising antimicrobial activity against several pathogens, with minimum inhibitory concentration (MIC) values suggesting effective dosage ranges for therapeutic use .

Comparative Analysis

When comparing tert-butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate with similar compounds, its unique structural features confer distinct advantages:

| Compound Name | Unique Features |

|---|---|

| tert-Butyl indoline-1-carboxylate | Lacks benzyloxycarbonyl protection |

| tert-Butyl 5-aminoindoline-1-carboxylate | No protective group; less stable |

| tert-Butyl 5-(((methoxy)carbonyl)amino)indoline-1-carboxylate | Different protective group; varied reactivity |

The presence of the benzyloxycarbonyl-protected amino group enhances stability and allows for selective reactions that can be exploited in drug design .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR to verify indoline backbone (δ 6.5–7.5 ppm for aromatic protons) and tert-butyl group (δ 1.2–1.4 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (Cbz: ~1700 cm⁻¹; Boc: ~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺ ≈ 385.2 g/mol) .

How should researchers resolve contradictions in reported toxicity or ecological impact data for this compound?

Advanced Research Focus

Existing safety data sheets (SDS) indicate limited toxicity data (e.g., no acute/chronic toxicity or ecotoxicity profiles ). To address gaps:

In Silico Modeling : Use tools like EPA’s ECOSAR to predict aquatic toxicity .

In Vitro Assays : Perform Ames tests for mutagenicity or cell viability assays (e.g., HEK293 cells) to assess acute toxicity .

Precautionary Measures : Assume hazard potential (H315/H319 skin/eye irritation) and use fume hoods/PPE during handling .

What are the key applications of this compound in medicinal chemistry research?

Advanced Research Focus

The compound serves as a precursor for:

- Kinase Inhibitors : The indoline scaffold is prevalent in ATP-competitive inhibitors (e.g., JAK/STAT pathway modulators) .

- Peptidomimetics : The Cbz and Boc groups enable controlled deprotection for amino acid conjugation .

- PROTACs : Functionalization at the 5-position allows linker attachment for targeted protein degradation .

How can reaction yields be optimized for large-scale synthesis of this compound?

Q. Advanced Research Focus

- Catalysis : Use Pd(OAc)₂/Xantphos for efficient coupling reactions (reported yield improvement from 60% to >85% in similar indoline derivatives) .

- Solvent Optimization : Switch from THF to DMF for better solubility of bulky intermediates .

- Flow Chemistry : Continuous flow systems reduce reaction times and improve reproducibility for Boc protection steps .

What safety protocols are critical when handling tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.